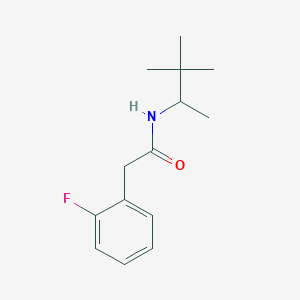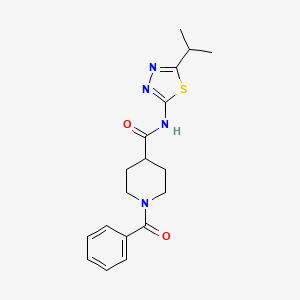![molecular formula C14H11N3O3S2 B4755497 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-thienyl)acrylamide](/img/structure/B4755497.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-thienyl)acrylamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-thienyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-743380 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of NSC-743380 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting CAIX, NSC-743380 can slow down the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
NSC-743380 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of lactate in cancer cells, which is associated with a decrease in tumor growth. Additionally, NSC-743380 has been found to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a protein that is associated with tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using NSC-743380 in lab experiments is its specificity for CAIX inhibition. This allows researchers to study the effects of CAIX inhibition on cancer cells without affecting other cellular processes. However, one limitation of using NSC-743380 is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
Future Directions
There are several future directions for the use of NSC-743380 in scientific research. One direction is the development of new cancer therapies based on its mechanism of action. Additionally, NSC-743380 could be used in combination with other cancer treatments to enhance their efficacy. Another direction is the study of NSC-743380 in other disease models, such as hypoxic ischemic encephalopathy and pulmonary hypertension.
Conclusion:
In conclusion, NSC-743380 is a promising compound for scientific research due to its potential applications in cancer treatment and other disease models. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the use of NSC-743380 in scientific research, and its potential for the development of new therapies makes it an exciting area of study.
Scientific Research Applications
NSC-743380 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, NSC-743380 has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(E)-2-cyano-N-(4-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-9-10(8-12-2-1-7-21-12)14(18)17-11-3-5-13(6-4-11)22(16,19)20/h1-8H,(H,17,18)(H2,16,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIBNMJGNTCBC-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B4755419.png)

![8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4755428.png)
![3-methyl-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]butanamide](/img/structure/B4755429.png)
![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4755450.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755455.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B4755456.png)
![ethyl [6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4755464.png)
![N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B4755472.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-nitrophenyl)benzamide](/img/structure/B4755505.png)
![2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4755513.png)
![4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4755519.png)